molecular formula C13H9N3O2 B097350 2-(3-Nitrophenyl)-1h-benzimidazole CAS No. 15456-62-9

2-(3-Nitrophenyl)-1h-benzimidazole

Cat. No.: B097350
CAS No.: 15456-62-9
M. Wt: 239.23 g/mol
InChI Key: GPFINXAYWOKPKM-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1h-benzimidazole, also known as NBP, is a heterocyclic aromatic organic compound that is used in various scientific research applications. It is a synthetic compound with a unique structure that has been proven to be beneficial in many areas of study. NBP has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Anticancer Potential

2-(3-Nitrophenyl)-1H-Benzimidazole derivatives have been evaluated as potential anticancer agents. In one study, these derivatives demonstrated cytotoxicity against various human neoplastic cell lines, with a compound exhibiting selective cytotoxic activity and potential as a potent anticancer agent due to its PARP inhibition activity (Romero-Castro et al., 2011).

Antibacterial Activity

Some derivatives of this compound, such as 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, have shown significant potent antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting their potential as effective antibacterial agents (Chaudhari et al., 2020).

Anthelmintic Activity

Benzimidazole derivatives, including those with a this compound core, have been synthesized and shown good activity against Indian earthworms in antihelminthic studies, indicating their potential use in treating parasitic worm infections (Tajane et al., 2021).

Vasorelaxant Properties

Research indicates that certain 2-(substituted phenyl)-1H-benzimidazole derivatives possess vasorelaxant activities. This suggests their potential application in treating hypertensive diseases by relaxing blood vessels (Estrada-Soto et al., 2006).

Antimicrobial and Anticancer Agents

N,2,6-Trisubstituted 1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown effectiveness against specific bacterial strains and cancer cell lines, providing a basis for the development of new therapeutic agents (Pham et al., 2022).

Interaction with DNA

Studies have been conducted on the interaction of 2-(2-nitrophenyl)-benzimidazole derivatives with DNA. These interactions, assessed using electrochemical methods, indicate the potential use of these compounds in DNA-related applications (Catalán et al., 2010).

Anti-Inflammatory Activity

Some benzimidazole derivatives, including those based on this compound, have been synthesized and tested for anti-inflammatory activity. These compounds have shown promising results, suggesting their potential use in developing new anti-inflammatory drugs (Bhor & Pawar, 2022).

Properties

IUPAC Name

2-(3-nitrophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFINXAYWOKPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165662
Record name 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15456-62-9
Record name 2-(3-Nitrophenyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015456629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15456-62-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-NITROPHENYL)BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4ZWC19RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions synthesizing various 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]-acetamide derivatives. What was the rationale behind creating these specific derivatives, and how did their structure relate to the observed anthelmintic activity?

A1: The study focused on modifying the acetamide substituent of the core 2-(3-Nitrophenyl)-1h-benzimidazole structure. [] This approach aimed to explore the Structure-Activity Relationship (SAR) and identify structural features contributing to enhanced anthelmintic activity. While the exact mechanism of action wasn't elucidated in the provided abstract, the study observed that compounds with specific substitutions at the acetamide group (compounds 3f, 3h, 3i, 3j, and 3k) displayed promising activity against Indian earthworms (Pheretima posthuma), surpassing the potency of the reference drug albendazole. [] This suggests that these specific modifications could be influencing the interaction of the compounds with their biological targets, ultimately leading to enhanced anthelmintic effects. Further research is needed to pinpoint the exact mechanism and target involved.

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